molecular formula C11H16O B14303938 1-Methylidenespiro[4.5]decan-7-one CAS No. 113163-17-0

1-Methylidenespiro[4.5]decan-7-one

Katalognummer: B14303938
CAS-Nummer: 113163-17-0
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: RZYKTGIRKLNVMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylidenespiro[4.5]decan-7-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive molecular configuration, which includes a spiro junction connecting two rings. The molecular formula of this compound is C11H16O, and it has a molecular weight of 164.24 g/mol .

Vorbereitungsmethoden

The synthesis of 1-Methylidenespiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the use of organobis(cuprates) derived from 1,4-dilithiobutane as a bis(nucleophile) component, which is then added to the bis(electrophile) 3-chloro-5,5-dimethylcyclohex-2-en-1-one . The reaction is typically conducted under anhydrous conditions with diethyl ether as the solvent. The reaction mixture is cooled to 0°C and stirred vigorously to ensure complete reaction.

Analyse Chemischer Reaktionen

1-Methylidenespiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace leaving groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methylidenespiro[4.5]decan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Methylidenespiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

1-Methylidenespiro[4.5]decan-7-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity, which distinguishes it from other spirocyclic compounds.

Eigenschaften

113163-17-0

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

4-methylidenespiro[4.5]decan-9-one

InChI

InChI=1S/C11H16O/c1-9-4-2-6-11(9)7-3-5-10(12)8-11/h1-8H2

InChI-Schlüssel

RZYKTGIRKLNVMT-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCCC12CCCC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.